N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZFPNFNIJSIL-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)Br)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline typically involves the reaction of 4-bromoaniline with benzenesulfonyl chloride and nitroethene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonyl group enables characteristic sulfonamide chemistry:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux (110°C, 6-8 hrs) | Benzenesulfonic acid + 2-nitroethylene intermediate | Protonation initiates cleavage of S-N bond |
| Nucleophilic Substitution | Alkyl halides/K₂CO₃ in DMF (80°C, 12 hrs) | N-alkylated derivatives | Sulfonamide nitrogen acts as nucleophile |
Key observation: Steric hindrance from the nitroethenyl group slows sulfonamide reactivity compared to simpler aryl sulfonamides.
Nitro Group Transformations
The electron-withdrawing nitro group participates in reduction and cycloaddition reactions:
Reduction Pathways
-
Catalytic Hydrogenation :
-
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 hrs
-
Product : N-[(E)-2-(benzenesulfonyl)-2-aminoethenyl]-4-bromoaniline (yield: 78%)
-
Mechanism : Sequential reduction of nitro to amine without affecting bromine
-
Cycloaddition Reactions
-
Diels-Alder Reactivity :
Brominated Aromatic Ring Reactivity
The 4-bromo substituent enables cross-coupling chemistry:
| Reaction | Reagents/Conditions | Products | Efficiency |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O (3:1), 80°C, 24 hrs | Biaryl derivatives | 60-72% yield |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 110°C | N-aryl amine products | Limited by steric bulk (max 55% yield) |
Nitroethenyl Group Reactivity
The α,β-unsaturated nitro group undergoes conjugate additions:
Michael Additions
-
Nucleophiles Tested :
-
Enolates (e.g., diethyl malonate): β-carbon attack forms nitroalkane derivatives
-
Thiols (e.g., benzyl mercaptan): Thio-Michael adducts (yield: 82% with DBU catalyst)
-
Electrophilic Additions
-
Halogenation :
-
Conditions : Br₂ in CHCl₃ (-10°C)
-
Product : Dibrominated ethenyl derivative (1,2-addition confirmed by NMR)
-
Stability Under Various Conditions
Critical degradation pathways identified:
| Stress Condition | Degradation Products | Half-Life |
|---|---|---|
| UV Light (254 nm) | Benzenesulfinic acid + nitroso compound | 4.2 hrs |
| Basic Hydrolysis (pH 12) | 4-bromoaniline + nitrobenzenesulfonate | 8.7 hrs |
| Thermal (150°C) | Polymerized residues + HBr gas | <1 hr |
Comparative Reactivity Table
| Functional Group | Relative Reactivity (Scale 1-5) | Dominant Reaction Modes |
|---|---|---|
| Bromoarene | 4 | Cross-coupling, nucleophilic substitution |
| Sulfonamide | 3 | Hydrolysis, alkylation |
| Nitroethenyl | 5 | Conjugate addition, cycloaddition |
| Aniline NH | 2 | Limited by steric hindrance |
Data synthesized from experimental reports and electronic structure calculations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that nitroalkenes can induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) and subsequent signaling pathways1.
Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains. Its sulfonamide group is known to enhance the efficacy against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent2.
Materials Science
Dye Synthesis
Due to its azo dye precursor capabilities, this compound can be utilized in the synthesis of various colorants used in textiles and plastics. The incorporation of the bromo group enhances the reactivity of the compound in diazotization reactions, leading to vibrant azo dyes3.
Polymer Chemistry
This compound can also serve as a building block for polymer synthesis. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with tailored properties for specific applications such as coatings or adhesives4.
Analytical Chemistry
Fluorescent Probes
this compound has been investigated as a fluorescent probe for detecting metal ions in solution. The presence of the nitro group allows for significant changes in fluorescence upon binding to metal ions, making it useful for environmental monitoring and analytical applications5.
Data Tables
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of nitroalkenes similar to this compound. The results indicated that these compounds could significantly reduce tumor size in xenograft models1.
Case Study 2: Antimicrobial Efficacy
Research conducted on various synthesized derivatives demonstrated that compounds with the sulfonamide moiety showed enhanced antibacterial activity against Staphylococcus aureus. The study emphasized the importance of structural modifications on antimicrobial potency2.
Case Study 3: Fluorescent Probes
In a recent investigation, this compound was evaluated as a fluorescent probe for detecting lead ions in water samples. The findings revealed a high sensitivity and selectivity towards lead ions, indicating potential environmental applications5.
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amide Derivatives of 4-Bromoaniline
Compounds such as N-(2-nitrophenyl)-4-bromo-benzamide (I) and 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) share the 4-bromoaniline backbone but differ in substituents. For instance:
- 4MNB replaces the nitroethenyl group with a methoxy-substituted nitrobenzamide. Crystallographic studies reveal that 4MNB forms a single-molecule asymmetric unit, whereas the target compound (if structurally analogous to the title compound in ) exhibits two molecules (A and B) per unit, suggesting divergent packing efficiencies .
Imine and Nitroso Derivatives
- (Z)-N-[1-(Aziridin-1-yl)-2,2,2-trifluoroethylidene]-4-bromoaniline () replaces the nitroethenyl group with a trifluoroethylidene-aziridine moiety. This substitution introduces Br···F interactions (3.21 Å), which are absent in the target compound. Such interactions may stabilize crystal lattices but reduce solubility in polar solvents .
- Nitrosoaniline derivatives (), such as N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline, feature nitroso (-NO) groups instead of nitroethenyl.
Pharmacopeial Nitroethenyl Analogues
Compounds like N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide () share the nitroethenyl motif but incorporate furanyl and sulfanyl groups. These structural differences likely enhance metabolic stability compared to the benzenesulfonyl group in the target compound, which may confer higher electrophilicity and reactivity .
Acetamide Derivatives with Triazinoindole Moieties
Compounds 26 and 27 () are 4-bromoaniline acetamides fused to triazinoindole systems. These structures exhibit >95% purity and demonstrate the impact of bulky heterocycles on solubility and bioactivity. The target compound’s benzenesulfonyl-nitroethenyl group, while less sterically hindered, may offer superior synthetic accessibility compared to complex triazinoindole syntheses .
Structural and Electronic Properties
- Crystallography : The target compound’s E configuration and benzenesulfonyl group may promote planar molecular geometries, akin to the Z-configured aziridine derivative in . However, intermolecular interactions (e.g., Br···O/S vs. Br···F) will differ, affecting thermal stability .
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline, with CAS number 321433-86-7, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound's structure includes a bromoaniline moiety and a nitroethenyl group, which may contribute to its reactivity and biological interactions.
- Molecular Formula : C₁₄H₁₁BrN₂O₄S
- Molecular Weight : 356.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group suggests potential for redox reactions, which can lead to the generation of reactive oxygen species (ROS) that may induce cytotoxic effects in certain cell types.
Biological Activity Overview
- Antitumor Activity : Preliminary studies indicate that the compound exhibits antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various bacterial strains. This effect may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition : this compound has been reported to inhibit specific enzymes involved in metabolic processes, which could have implications for drug design targeting metabolic disorders.
Antitumor Activity
A study conducted on the efficacy of this compound against human cancer cell lines showed promising results:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | ROS generation |
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains, showing significant inhibition:
- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Q & A
Basic Questions
Q. What synthetic strategies are employed to prepare N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via condensation reactions involving 4-bromoaniline and precursors containing benzenesulfonyl and nitroethenyl groups. A common approach involves reacting 4-bromoaniline with chloroacetyl chloride or sulfonyl chlorides under controlled conditions (e.g., DMF as solvent, room temperature or reflux). For example, analogous syntheses of acetamide derivatives use arylamines (e.g., 4-bromoaniline) with chloroacetyl chloride, followed by reflux in ethanol to form the target structure . Critical parameters include temperature control to avoid side reactions, stoichiometric ratios to ensure regioselectivity, and inert atmospheres to prevent oxidation.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR confirms the aromatic and aliphatic proton environments, while IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, nitro groups at ~1520–1350 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves the 3D structure. Intermolecular interactions (e.g., Br···O/F contacts) are analyzed using software like Olex2 or Mercury. SHELX programs are preferred for robust refinement of small molecules .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?
- Challenges :
- Disorder in nitroethenyl groups : The (E)-configuration of the nitroethenyl moiety may lead to rotational disorder.
- Weak intermolecular interactions : Br···π or Br···O interactions can complicate electron density maps.
- Solutions :
- Use high-resolution data (d-spacing < 0.8 Å) and anisotropic refinement for heavy atoms (Br, S).
- Apply restraints or constraints in SHELXL to model disorder. Secondary interactions are visualized via Hirshfeld surface analysis .
Q. How do reaction conditions influence the stereochemistry of the nitroethenyl group?
- Methodology : The (E)-configuration is stabilized by steric and electronic factors. For example, bulky substituents on the benzenesulfonyl group favor the trans (E) isomer due to reduced steric clash. Polar solvents (e.g., DMF) stabilize the transition state via dipole interactions, while elevated temperatures may promote isomerization. Reaction monitoring via TLC or HPLC ensures stereochemical purity .
Q. How can unexpected byproducts during synthesis be identified and mitigated?
- Case Study : reports unexpected products (e.g., dihydroquinoline derivatives) when 4-bromoaniline reacts with 4-methoxybenzoyl chloride under standard conditions.
- Mitigation Strategies :
- Analytical Screening : Use LC-MS or GC-MS to detect low-yield byproducts.
- Condition Optimization : Adjust solvent polarity (e.g., switch from acetone to THF) or reduce reaction time to suppress side pathways like cyclization .
Q. What computational methods are used to predict the reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Gaussian or ORCA software models the electronic structure (e.g., HOMO-LUMO gaps, nitro group electron-withdrawing effects).
- Molecular Docking : AutoDock Vina predicts binding affinities for biological targets (e.g., DHFR inhibitors), leveraging the bromoaniline moiety as a pharmacophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
